Methyl 3-carbamothioylbenzoate
Overview
Description
Methyl 3-carbamothioylbenzoate is an organic compound with the molecular formula C₉H₉NO₂S. It is a yellow solid with a melting point of 137-139°C . This compound is known for its applications in various chemical reactions and research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 3-carbamothioylbenzoate can be synthesized through the reaction of methyl 3-aminobenzoate with carbon disulfide and methyl iodide. The reaction typically involves the use of a base such as potassium carbonate in an organic solvent like acetone .
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve similar reaction conditions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions: Methyl 3-carbamothioylbenzoate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into corresponding thiols or amines.
Substitution: It can participate in nucleophilic substitution reactions, where the thiocarbonyl group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Thiols or amines.
Substitution: Various substituted benzoates depending on the nucleophile used.
Scientific Research Applications
Methyl 3-carbamothioylbenzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme inhibition and protein interactions.
Industry: Used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism by which methyl 3-carbamothioylbenzoate exerts its effects involves its interaction with molecular targets such as enzymes and proteins. The thiocarbonyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of their activity . This interaction can affect various biochemical pathways and cellular processes.
Comparison with Similar Compounds
Methyl 3-aminobenzoate: A precursor in the synthesis of methyl 3-carbamothioylbenzoate.
Methyl 3-nitrobenzoate: Similar structure but with a nitro group instead of a thiocarbonyl group.
Methyl 3-hydroxybenzoate: Contains a hydroxyl group instead of a thiocarbonyl group.
Uniqueness: this compound is unique due to its thiocarbonyl group, which imparts distinct reactivity and interaction capabilities compared to other similar compounds. This makes it valuable in specific chemical reactions and research applications .
Properties
IUPAC Name |
methyl 3-carbamothioylbenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO2S/c1-12-9(11)7-4-2-3-6(5-7)8(10)13/h2-5H,1H3,(H2,10,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBBRSLODSVCTGY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC(=C1)C(=S)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30632459 | |
Record name | Methyl 3-carbamothioylbenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30632459 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
106748-27-0 | |
Record name | Methyl 3-(aminothioxomethyl)benzoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=106748-27-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 3-carbamothioylbenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30632459 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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